molecular formula C9H11NO4S B8620948 N-(3-methoxyphenyl)sulfonylacetamide

N-(3-methoxyphenyl)sulfonylacetamide

Cat. No.: B8620948
M. Wt: 229.26 g/mol
InChI Key: AVHURGNOENJZNZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)sulfonylacetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxyphenyl group attached to a sulfonylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)sulfonylacetamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)sulfonylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)sulfonylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)sulfonylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)sulfonyl]acetamide
  • N-[(2-methoxyphenyl)sulfonyl]acetamide
  • N-[(3-methoxyphenyl)sulfanyl]acetamide

Uniqueness

N-(3-methoxyphenyl)sulfonylacetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)sulfonylacetamide

InChI

InChI=1S/C9H11NO4S/c1-7(11)10-15(12,13)9-5-3-4-8(6-9)14-2/h3-6H,1-2H3,(H,10,11)

InChI Key

AVHURGNOENJZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)OC

Origin of Product

United States

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